

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2,2'-

Compound Name: Bis(dicyclohexylphosphino)-1,1'-biphenyl

Cat. No.: B1604333

[Get Quote](#)

An In-Depth Technical Guide to **2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl**: A Cornerstone Ligand in Modern Catalysis

Abstract

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl is a prominent member of the biaryl phosphine ligand family, a class of compounds that has revolutionized transition metal catalysis over the past three decades. Characterized by its sterically demanding dicyclohexylphosphino groups appended to a flexible biphenyl backbone, this ligand imparts unique reactivity and stability to metal centers, particularly palladium. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route with detailed protocols, its mechanistic role in catalysis, and practical handling considerations for its effective use in research and development. The insights are tailored for researchers, chemists, and drug development professionals who leverage the power of cross-coupling chemistry to construct complex molecular architectures.

Introduction: The Rise of Bulky Biaryl Phosphine Ligands

The development of efficient and selective catalysts is a central theme in modern organic synthesis. Transition metal-catalyzed cross-coupling reactions, recognized with the 2010 Nobel

Prize in Chemistry, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is profoundly dependent on the nature of the ligand coordinating to the metal center.

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl belongs to a privileged class of electron-rich, sterically bulky monodentate phosphine ligands. Unlike chelating diphosphines such as BINAP, which possess axial chirality and a fixed bite angle[1], this ligand offers conformational flexibility. The biphenyl scaffold allows for rotation, while the large dicyclohexylphosphino groups create a sterically demanding pocket around the metal. This combination is crucial for facilitating challenging transformations by promoting the key steps of oxidative addition and reductive elimination in catalytic cycles, thereby enhancing reaction rates, expanding substrate scope, and improving product yields. This document serves as a technical resource, consolidating the essential knowledge required to effectively utilize this powerful catalytic tool.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application. The key identifiers and physical data for **2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl** are summarized below.

Property	Value	Reference
IUPAC Name	dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane	[2][3]
CAS Number	255897-36-0	[2][3][4][5][6]
Molecular Formula	C ₃₆ H ₅₂ P ₂	[2][5][7]
Molecular Weight	546.7 g/mol	[2][5]
Exact Mass	546.35442565 Da	[2][5]
Appearance	Typically an off-white to white crystalline solid	[8]
Solubility	Soluble in most common organic solvents (e.g., THF, toluene, dichloromethane); insoluble in water.	
Purity	Commercially available with purity typically ≥97%	[3][4]

Synthesis and Characterization

The synthesis of biaryl phosphine ligands is a well-established field, generally involving the construction of the biaryl backbone followed by phosphination. While multiple routes exist, a common and reliable strategy involves the phosphination of a pre-formed dihalo-biphenyl precursor.

Synthetic Strategy: A Plausible Approach

A robust synthesis begins with a suitable biphenyl precursor, such as 2,2'-dibromo-1,1'-biphenyl. The core transformation involves a double lithium-halogen exchange followed by quenching with an electrophilic phosphorus source, chlorodicyclohexylphosphine. This method ensures the precise placement of the phosphino groups at the 2 and 2' positions.

Detailed Experimental Protocol

This protocol is a representative example based on established organometallic procedures and should be performed by trained personnel under appropriate safety conditions.

Objective: To synthesize **2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl** from 2,2'-dibromo-1,1'-biphenyl.

Materials:

- 2,2'-Dibromo-1,1'-biphenyl
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Chlorodicyclohexylphosphine (Cy₂PCI)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Degassed saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard organic solvents for workup and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- **Reaction Setup:** Under an inert atmosphere of argon or nitrogen, add 2,2'-dibromo-1,1'-biphenyl (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous diethyl ether or THF.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2,2'-dilithio-1,1'-biphenyl intermediate occurs during this step.
- **Phosphination:** In a separate flask under an inert atmosphere, dissolve chlorodicyclohexylphosphine (2.2 eq) in anhydrous diethyl ether or THF. Add this solution dropwise to the cold (-78 °C) dilithio-biphenyl solution.

- Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The causality here is to ensure the reaction goes to completion.
- Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of degassed saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a deoxygenated solvent system, e.g., a hexanes/ethyl acetate gradient) or by recrystallization to yield the final product.

Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized ligand, a suite of analytical techniques is employed.

- ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphine ligands. A single sharp signal in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment, validating the C₂-symmetric nature of the molecule.
- ¹H and ¹³C NMR Spectroscopy: These spectra will show a complex set of signals corresponding to the biphenyl and cyclohexyl protons and carbons. Their integration and chemical shifts must be consistent with the target structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which should match the calculated value for the molecular formula C₃₆H₅₂P₂, confirming its elemental composition.[5]

Role in Homogeneous Catalysis

The utility of **2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl** stems from its ability to form highly active and stable catalysts with late transition metals.

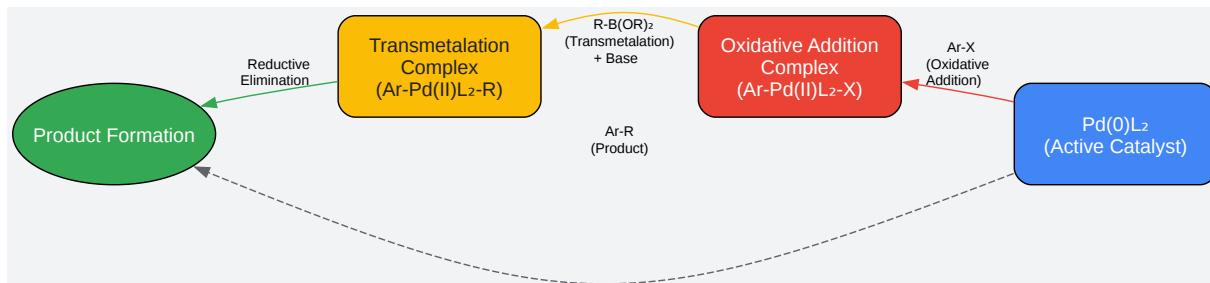
Mechanistic Insights

When coordinated to a metal like palladium, the ligand's properties directly influence the key steps of the catalytic cycle:

- **Steric Bulk:** The large dicyclohexyl groups create a bulky environment that promotes the reductive elimination step—the final, product-forming step in most cross-coupling reactions. This is often the rate-limiting step, and accelerating it leads to higher catalyst turnover numbers.
- **Electron-Rich Nature:** The alkyl phosphine groups are strong sigma-donors, making the metal center electron-rich. This electronic property facilitates the initial oxidative addition step, particularly with challenging substrates like aryl chlorides.
- **Stabilization:** The ligand effectively stabilizes the low-coordinate, catalytically active species (e.g., $\text{Pd}(0)\text{L}$), preventing decomposition pathways like beta-hydride elimination or catalyst aggregation.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates a generic palladium-catalyzed Suzuki-Miyaura cross-coupling cycle, where this ligand plays a pivotal role in facilitating each transformation.



[Click to download full resolution via product page](#)

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Key Applications

This ligand and its analogs are instrumental in a wide array of chemical transformations, including:

- Suzuki-Miyaura Coupling: Forging C-C bonds between aryl halides and boronic acids, even with sterically hindered or electronically deactivated substrates.
- Buchwald-Hartwig Amination: Creating C-N bonds, a critical transformation in pharmaceutical and materials science.[\[8\]](#)
- Sonogashira Coupling: Coupling terminal alkynes with aryl or vinyl halides.
- Asymmetric Hydrogenation: Chiral versions of this ligand scaffold, such as BICHEP, have been synthesized and used in rhodium-catalyzed asymmetric hydrogenations to produce enantiomerically enriched products.[\[9\]](#)

Practical Considerations and Handling

To ensure experimental reproducibility and safety, proper handling of **2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl** is paramount.

- Air Sensitivity: Trivalent phosphines are susceptible to oxidation to the corresponding phosphine oxide. This process is often irreversible and deactivates the ligand. Therefore, the compound should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
- Safety: Organophosphorus compounds should be treated as potentially toxic. Always handle the solid and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox, away from oxidizing agents.

Conclusion

2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl is more than just a chemical reagent; it is an enabling technology. Its sophisticated design, balancing steric and electronic factors, provides chemists with a powerful tool to overcome synthetic challenges in drug discovery, materials science, and academic research. A deep understanding of its properties, synthesis, and mechanistic function, as detailed in this guide, is essential for harnessing its full catalytic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl | C36H52P2 | CID 24946987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. 2,2'-BIS(DICYCLOHEXYLPHOSPHINO)-1,1'-BIPHENYL | 255897-36-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604333#2-2-bis-dicyclohexylphosphino-1-1-biphenyl-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com